Cas no 1937262-72-0 (4-Hexenal, 2-ethyl-2-methyl-)

4-Hexenal, 2-ethyl-2-methyl-, is an unsaturated aldehyde with a branched alkyl structure, offering unique reactivity due to its conjugated double bond and sterically hindered substitution. Its molecular configuration enhances selectivity in organic synthesis, particularly in Michael additions and cyclization reactions. The compound's volatility and distinct odor profile make it useful in fragrance applications, where controlled release and stability are critical. Its structural features also facilitate studies in polymerization and cross-linking reactions. The ethyl and methyl substituents influence its steric and electronic properties, making it a valuable intermediate for fine chemical synthesis. Proper handling under inert conditions is recommended due to its potential sensitivity to oxidation.
4-Hexenal, 2-ethyl-2-methyl- structure
4-Hexenal, 2-ethyl-2-methyl- structure
Product name:4-Hexenal, 2-ethyl-2-methyl-
CAS No:1937262-72-0
MF:C9H16O
MW:140.222743034363
CID:5254769

4-Hexenal, 2-ethyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Hexenal, 2-ethyl-2-methyl-
    • Inchi: 1S/C9H16O/c1-4-6-7-9(3,5-2)8-10/h4,6,8H,5,7H2,1-3H3
    • InChI Key: SYTBYFGELUQURQ-UHFFFAOYSA-N
    • SMILES: C(=O)C(CC)(C)CC=CC

4-Hexenal, 2-ethyl-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-368159-0.05g
2-ethyl-2-methylhex-4-enal
1937262-72-0
0.05g
$851.0 2023-06-04
Enamine
EN300-368159-10.0g
2-ethyl-2-methylhex-4-enal
1937262-72-0
10g
$4360.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01040604-1g
2-Ethyl-2-methylhex-4-enal
1937262-72-0 95%
1g
¥4200.0 2023-03-19
Enamine
EN300-368159-5.0g
2-ethyl-2-methylhex-4-enal
1937262-72-0
5g
$2940.0 2023-06-04
Enamine
EN300-368159-0.25g
2-ethyl-2-methylhex-4-enal
1937262-72-0
0.25g
$933.0 2023-06-04
Enamine
EN300-368159-0.5g
2-ethyl-2-methylhex-4-enal
1937262-72-0
0.5g
$974.0 2023-06-04
Enamine
EN300-368159-1.0g
2-ethyl-2-methylhex-4-enal
1937262-72-0
1g
$1014.0 2023-06-04
Enamine
EN300-368159-0.1g
2-ethyl-2-methylhex-4-enal
1937262-72-0
0.1g
$892.0 2023-06-04
Enamine
EN300-368159-2.5g
2-ethyl-2-methylhex-4-enal
1937262-72-0
2.5g
$1988.0 2023-06-04

Additional information on 4-Hexenal, 2-ethyl-2-methyl-

Professional Introduction to 4-Hexenal, 2-ethyl-2-methyl- (CAS No. 1937262-72-0)

4-Hexenal, 2-ethyl-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 1937262-72-0, is a compound of significant interest in the field of organic chemistry and biochemical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains, including synthetic chemistry, flavor and fragrance industry, and biochemical pathways. The compound’s molecular structure, featuring a hexenal backbone with ethyl and methyl substituents, imparts distinct reactivity and utility that make it a valuable subject of study.

The chemical structure of 4-Hexenal, 2-ethyl-2-methyl- can be described as an aldehyde derivative with a branched carbon chain. The presence of the aldehyde group (–CHO) at the fourth carbon position of the hexane chain enhances its reactivity, making it a versatile intermediate in organic synthesis. Additionally, the ethyl (–C₂H₅) and methyl (–CH₃) groups attached to the second carbon contribute to the compound’s complex intermolecular interactions and influence its physical and chemical properties. These structural features are critical in determining its behavior in both laboratory settings and potential industrial applications.

In recent years, research on 4-Hexenal, 2-ethyl-2-methyl- has expanded significantly, particularly in the context of biochemical pathways and synthetic methodologies. One of the most compelling areas of study involves its role as a precursor in the biosynthesis of certain flavor compounds. Aldehydes, including this specific derivative, are known to play pivotal roles in the formation of volatile organic compounds (VOCs) that contribute to the aroma profiles of fruits, flowers, and fermented products. The unique combination of ethyl and methyl groups in 4-Hexenal, 2-ethyl-2-methyl- makes it an intriguing candidate for studying the mechanisms behind these biosynthetic pathways.

Moreover, advancements in synthetic chemistry have highlighted the utility of 4-Hexenal, 2-ethyl-2-methyl- as an intermediate in the preparation of more complex molecules. Its reactivity as an aldehyde allows for various functional group transformations, such as reduction to primary alcohols or condensation reactions leading to ketones and other oxygenated derivatives. These transformations are not only academically fascinating but also hold practical implications for drug discovery and material science. For instance, modified aldehydes have been explored as key building blocks in the synthesis of pharmaceuticals due to their ability to form stable intermediates that can be further elaborated into bioactive molecules.

Recent studies have also delved into the biological activities associated with 4-Hexenal, 2-ethyl-2-methyl-. While aldehydes are generally known for their potential irritant properties at higher concentrations, certain derivatives have shown promise in modulating biological processes at lower levels. Research indicates that compounds with similar structural motifs may interact with specific enzymatic systems or cellular receptors, influencing metabolic pathways or signaling cascades. Although comprehensive toxicological assessments are still under development, preliminary data suggest that 4-Hexenal, 2-ethyl-2-methyl- could serve as a lead compound for further investigation into potential therapeutic applications.

The synthesis of 4-Hexenal, 2-ethyl-2-methyl- presents both challenges and opportunities for chemists seeking to optimize yield and purity. Traditional methods often involve multi-step processes that require careful control over reaction conditions to minimize side products. However, recent innovations in catalytic chemistry have offered more efficient routes to this compound. For example, transition metal-catalyzed reactions have enabled shorter synthetic sequences with higher selectivity, reducing the need for extensive purification steps. Such advancements not only streamline production but also make large-scale synthesis more economically viable.

In conclusion,4-Hexenal, (CAS No. 1937262−72−0) stands out as a compound with multifaceted potential across scientific disciplines. Its unique structural features make it a valuable tool in synthetic chemistry, flavor chemistry, and biochemical research. As research continues to uncover new applications and understandings about this molecule,4-Hexenal, (CAS No. 1937262−72−0) is poised to remain at the forefront of innovation in organic chemistry and beyond.

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